The compound "2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine" is a derivative within a class of compounds that have been synthesized and studied for their pharmacological properties. Research has shown that derivatives of [2-[(omega-aminoalkoxy)phenyl]ethyl]benzene have potential applications in the medical field, particularly in the inhibition of platelet aggregation and antithrombotic activities. These compounds have been found to act as antagonists to S2 serotonergic receptors, which is correlated with their antiaggregatory effects on platelets1.
The primary application of these compounds is in the medical field, where they can be used to prevent thrombosis. Thrombosis is the formation of a blood clot inside a blood vessel, which can lead to life-threatening conditions. The derivatives of [2-[(omega-aminoalkoxy)phenyl]ethyl]benzene, such as MCI-9042, have shown promise in protecting against experimental thrombosis in mice, suggesting potential use in human medicine for the prevention of clot-related disorders1.
In pharmacological research, the study of enantiomers of related compounds, such as 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxane, has revealed that the S enantiomers are significantly more potent as alpha-adrenergic antagonists compared to the R enantiomers. This highlights the importance of stereochemistry in the development of alpha-adrenergic antagonists, which are used to treat conditions like hypertension and benign prostatic hyperplasia. The research on these enantiomers contributes to a better understanding of the structure-activity relationship, which is crucial for the design of more effective and selective drugs2.
While the provided data does not include specific case studies, the research on these compounds, particularly MCI-9042, involves in vivo studies that serve as case examples of their potential applications. The effectiveness of these compounds in mouse models of thrombosis provides a basis for further investigation into their use in clinical settings. The detailed study of enantiomers also serves as a case study in the importance of chirality in drug design and its impact on pharmacological activity1 2.
The compound is identified by the CAS number 96331-95-2. It is classified under aromatic amines, which are often utilized in the synthesis of dyes, pharmaceuticals, and other organic compounds. The presence of both amino and ether functional groups in its structure enhances its reactivity and potential applications in different fields, including medicinal chemistry and materials science .
The synthesis of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine typically involves several steps, primarily focusing on hydrogenation reactions. One common synthetic route includes:
The molecular structure of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine features a central benzene ring substituted with an amino group and an ether linkage.
The compound's crystal structure has been analyzed, revealing specific bond lengths and angles that conform to expected values for similar aromatic compounds. The molecular geometry suggests that steric interactions between substituents may influence its reactivity .
2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine can participate in various chemical reactions:
The mechanism of action for 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine primarily involves its interaction with biological targets, such as enzymes or receptors.
Research indicates that this compound may inhibit Src kinase activity, which is crucial in cancer progression. By modulating this pathway, it could potentially serve as a therapeutic agent in cancer treatment.
The compound's amino group can form hydrogen bonds with target proteins, influencing their activity and function .
The applications of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine span various fields:
Catalytic hydrogenation represents a cornerstone in the synthesis of 2-[2-(2-aminophenoxy)ethoxy]-4-methyl-benzenamine, particularly for reducing nitro precursors to aniline functionalities. Palladium on carbon (Pd/C) serves as the catalyst of choice due to its high activity and chemoselectivity. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to enhance substrate solubility and hydrogen diffusion. Studies indicate that DMF optimally facilitates electron transfer during the reduction of nitro-intermediates like 2-[2-(2-nitrophenoxy)ethoxy]-4-methyl-nitrobenzene, achieving near-quantitative conversion at mild temperatures (50–80°C) and moderate hydrogen pressures (1–3 atm) [1] [3]. The non-coordinating nature of these solvents prevents catalyst poisoning, thereby extending the operational lifetime of Pd/C.
Table 1: Performance of Polar Aprotic Solvents in Pd/C-Catalyzed Hydrogenation
Solvent | Reaction Temperature (°C) | Hydrogen Pressure (atm) | Conversion (%) |
---|---|---|---|
DMF | 70 | 2 | 98 |
DMSO | 80 | 3 | 95 |
Acetonitrile | 70 | 2 | 85 |
The assembly of this compound typically follows a convergent route, commencing with Williamson ether synthesis to construct the diaryl ether backbone. In a representative sequence, 2-chloronitrobenzene reacts with ethylene glycol under phase-transfer conditions (e.g., tetrabutylammonium bromide, NaOH) to yield 2-(2-nitro-phenoxy)ethanol. This intermediate undergoes nucleophilic displacement with 5-methyl-2-nitrochlorobenzene in DMF at 100°C, forming the dinitro-ether scaffold [9]. Subsequent amination employs tandem catalytic hydrogenation (Section 1.1) or stoichiometric reducing agents (e.g., Fe/AcOH). Crucially, the sequence requires orthogonal protecting-group strategies—such as acetyl masking of one aniline—to prevent over-alkylation or polymerization [10]. Final global deprotection affords the target diamine in isolated yields of 65–75%.
Industrial-scale production faces challenges in exotherm management during hydrogenation. Batch reactors remain prevalent but exhibit limitations in mass transfer efficiency and temperature control. Recent advancements demonstrate continuous flow systems with immobilized Pd/C cartridges, enabling:
Economic and environmental sustainability necessitates Pd/C recovery and solvent reuse. Filtration techniques recover >95% of spent Pd/C, which is reactivated via oxidative treatment (e.g., HNO₃ wash) without significant activity loss (>90% retained yield after five cycles) [3]. Polar aprotic solvents like DMF are reclaimed via fractional distillation, achieving >99% purity. Closed-loop systems integrate solvent recovery directly into reaction workup, reducing waste generation by 70%. Life-cycle analyses confirm that these protocols lower the E-factor (kg waste per kg product) from 35 to 8, aligning with green chemistry principles [1] [3].
Systematic optimization studies reveal interdependent effects of catalyst loading and solvent polarity:
Table 2: Optimization Parameters for Key Hydrogenation Step
Parameter | Optimal Range | Yield Impact |
---|---|---|
Pd/C Loading | 2.5–3.0 wt% | Maximizes turnover frequency |
Solvent | DMF | Enhances substrate solubility |
Additive (Morpholine) | 0.5 equiv | Prevents catalyst deactivation |
Hydrogen Pressure | 2 atm | Balances safety and reaction kinetics |
These insights enable reproducible yields exceeding 90% in both laboratory and pilot-scale syntheses [3] [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7